N-Boc Aliskiren is a derivative of Aliskiren, a potent renin inhibitor primarily used in the treatment of hypertension. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which enhances its stability and solubility. Aliskiren itself is notable for being the first orally active direct renin inhibitor, providing a unique mechanism for lowering blood pressure by inhibiting the renin-angiotensin-aldosterone system.
Aliskiren was developed by Novartis and received approval from regulatory agencies for clinical use. Its synthesis and derivatives have been extensively studied to optimize its pharmacological properties and efficacy in treating hypertension.
N-Boc Aliskiren falls under the category of pharmaceutical compounds, specifically as an antihypertensive agent. It is classified as a renin inhibitor, which works by blocking the action of renin, an enzyme critical in the production of angiotensin I from angiotensinogen.
The synthesis of N-Boc Aliskiren involves several key steps, typically starting from simpler organic compounds. The process can be categorized into two main approaches: convergent synthesis and linear synthesis.
The synthesis typically requires:
N-Boc Aliskiren retains the core structure of Aliskiren with an additional tert-butoxycarbonyl group attached to its amine nitrogen. This modification impacts its solubility and stability.
The primary chemical reactions involved in the synthesis of N-Boc Aliskiren include:
These reactions are often optimized for yield and purity, employing various solvents and catalysts to achieve desired outcomes while minimizing side reactions .
N-Boc Aliskiren functions by directly inhibiting renin, leading to decreased levels of angiotensin I and subsequently angiotensin II. This results in vasodilation and reduced blood pressure.
Clinical studies have shown that doses ranging from 75 mg to 600 mg can effectively lower systolic blood pressure by significant margins compared to placebo . For instance:
Relevant studies also indicate that stress degradation products under various conditions (hydrolytic, photolytic) have been characterized to ensure stability throughout its shelf life .
N-Boc Aliskiren is primarily utilized in scientific research focused on hypertension treatment. Its derivatives are studied for their potential in developing more effective antihypertensive therapies with improved pharmacokinetic profiles. Additionally, it serves as a valuable intermediate in synthetic organic chemistry for further modifications aimed at enhancing therapeutic efficacy or reducing side effects.
Aliskiren (C30H53N3O6) is a potent non-peptidic renin inhibitor characterized by a unique 3D conformation enabling selective binding to renin’s S3sp subpocket. Its keto-amine motif mimics the transition state of angiotensinogen hydrolysis, achieving high-affinity inhibition (Ki ≈ 0.6 nM) [2]. Clinically, Aliskiren reduces plasma renin activity (PRA) by >75%, attenuating angiotensin II and aldosterone generation without compensatory RAAS activation—a limitation observed with ACEIs/ARBs [4] [7]. Key attributes include:
Table 1: Key Renin Inhibitors and Their Biochemical Profiles
Compound | CAS Number | Purity/Activity | Primary Application |
---|---|---|---|
Aliskiren | 173334-57-1 | >98% active | Clinical hypertension treatment |
Remikiren | 126222-34-2 | 95% inhibitor | Preclinical research |
VTP-27999 HCl | 1264191-73-2 | >98% inhibitor | RAAS mechanism studies |
N-Boc Aliskiren | Not specified | Analytical reference standard | Synthetic intermediate |
The N-tert-Butoxycarbonyl (Boc) group serves as a transient amine protector in multi-step organic synthesis, particularly for complex peptidomimetics like Aliskiren. Its strategic implementation addresses two synthetic challenges:
For Aliskiren—which contains four chiral centers and sterically congested amide bonds—Boc protection of the terminal amine (C-5 position) ensures high-yielding acylation at the carboxyl terminus. This step is pivotal for constructing its 8-methylnonanamide scaffold while preserving stereochemical integrity [6] [8].
Table 2: Advantages of Boc Protection in Aliskiren Synthesis
Synthetic Challenge | Boc-Group Solution | Impact on Yield/Purity |
---|---|---|
Amine nucleophilicity | Blocks unwanted amidation side reactions | Increases coupling efficiency |
Acid-sensitive functionalities | Mild deprotection (weak acids) | Prevents molecular degradation |
Stereocenter racemization | Non-bulky group minimizes steric distortion | Maintains enantiomeric excess |
N-Boc Aliskiren (tert-butyl ((3S,5S,6S,8S)-8-((3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl)-6-hydroxy-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-2,9-dimethyldecan-5-yl)carbamate) is a fully characterized synthetic intermediate critical for manufacturing Aliskiren’s active pharmaceutical ingredient (API). Its structure integrates:
As an analytical reference standard (PubChem CID: 53348234), N-Boc Aliskiren enables quality control during API synthesis, ensuring batch-to-batch consistency via HPLC or MS monitoring [3] [8]. Its role as a synthetic stepping stone underscores the intersection of medicinal chemistry and process optimization in delivering clinically effective renin inhibitors.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7